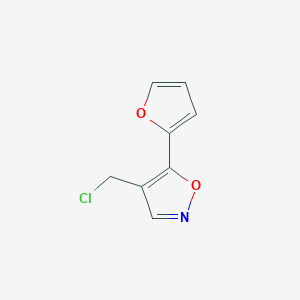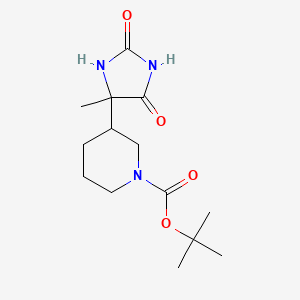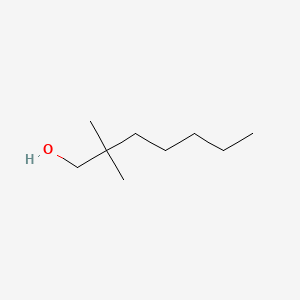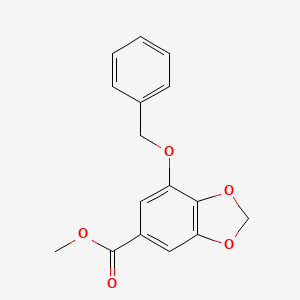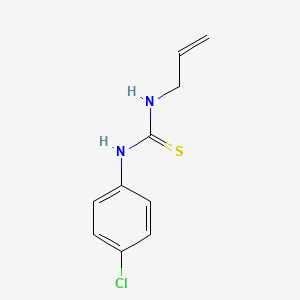![molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7](/img/structure/B3047658.png)
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Descripción general
Descripción
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a chemical compound that has been widely used in scientific research for various applications. This compound is a quaternary ammonium salt that contains a pyridine ring and a trimethoxysilyl group.
Mecanismo De Acción
The mechanism of action of pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is not well understood. However, it is believed that the trimethoxysilyl group allows the compound to bind to silica surfaces, while the pyridine ring and quaternary ammonium group facilitate the transfer of reactants across the organic-aqueous interface in phase-transfer catalysis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride. However, it is known that it is a toxic compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is its ability to facilitate phase-transfer catalysis reactions. It is also useful for the immobilization of enzymes and proteins on solid surfaces. However, one limitation of using this compound is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride. One possible direction is the development of new applications for the compound in organic synthesis and materials science. Another direction is the investigation of the mechanism of action of the compound and its interactions with various surfaces. Additionally, there is potential for the development of safer and more efficient methods for the synthesis and handling of this compound.
Aplicaciones Científicas De Investigación
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride has been used in various scientific research applications. It is commonly used as a phase-transfer catalyst in organic synthesis reactions. It has also been used as a coupling agent for the immobilization of enzymes and proteins on solid surfaces. Additionally, it has been used as a reagent for the modification of silica surfaces.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKNJMXYHFJDP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455969 | |
| Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
CAS RN |
143054-85-7 | |
| Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B3047577.png)
![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B3047578.png)


